N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide
Description
N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide is an organic compound with the molecular formula C15H14ClN3O3. This compound is characterized by the presence of a chloro-nitrophenyl group and a dimethylamino group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C15H14ClN3O3 |
|---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide |
InChI |
InChI=1S/C15H14ClN3O3/c1-18(2)11-5-3-10(4-6-11)15(20)17-14-9-12(19(21)22)7-8-13(14)16/h3-9H,1-2H3,(H,17,20) |
InChI Key |
CPBPDFJEPBQNCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-5-nitroaniline.
Acylation: The 2-chloro-5-nitroaniline is then acylated with 4-(dimethylamino)benzoyl chloride in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and acetonitrile.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Amines or thiols, base such as sodium hydroxide, solvent like dimethylformamide.
Major Products Formed
Reduction: Formation of N-(2-amino-5-nitrophenyl)-4-(dimethylamino)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)-2-methylbenzamide
- N-(2-chloro-5-nitrophenyl)benzenemethanamine
Uniqueness
N-(2-chloro-5-nitrophenyl)-4-(dimethylamino)benzamide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
